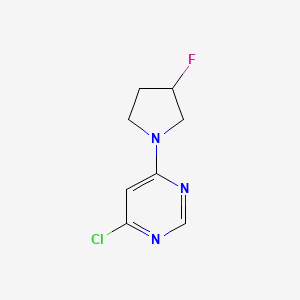

4-氯-6-(3-氟吡咯烷-1-基)嘧啶

描述

“4-Chloro-6-(3-fluoropyrrolidin-1-yl)pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . This compound has a molecular weight of 183.64 .

Molecular Structure Analysis

The InChI code for “4-Chloro-6-(3-fluoropyrrolidin-1-yl)pyrimidine” is1S/C8H10ClN3/c9-7-5-8(11-6-10-7)12-3-1-2-4-12/h5-6H,1-4H2 . This code provides a specific textual representation of the molecule’s structure. Chemical Reactions Analysis

While specific chemical reactions involving “4-Chloro-6-(3-fluoropyrrolidin-1-yl)pyrimidine” are not detailed in the retrieved data, pyrimidines in general are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

“4-Chloro-6-(3-fluoropyrrolidin-1-yl)pyrimidine” is a powder with a melting point of 96-98°C .科学研究应用

量子化学计算和分子对接

嘧啶衍生物在医药应用中起着至关重要的作用,正如甘地等人所证明的。(2016),他们对嘧啶衍生物进行了量子化学计算(从头算和密度泛函理论)、赫希菲尔德表面分析和分子对接研究。他们的研究通过研究分子的优化几何结构和电荷分布,提供了对分子结构、分子间相互作用和潜在药理学应用的宝贵见解。这项研究突出了嘧啶衍生物在药物设计和开发中的多功能性,特别是在靶向特定受体(如人雌激素受体)时(Gandhi et al., 2016)。

嘧啶衍生物在抗癌应用中的合成

张等人详细介绍了嘧啶衍生物作为抗癌药物中间体的合成。(2019),展示了该化合物在小分子抗癌药物开发中的作用。他们的研究提出了一种快速且高产的合成方法,展示了嘧啶衍生物在创建有效的抗癌剂中的重要性(Zhang et al., 2019)。

抗炎和镇痛活性

穆拉利德兰等人(2019)设计和合成了新型嘧啶衍生物,评估了它们的镇痛和抗炎活性。他们的研究表明,嘧啶衍生物可以为开发新的抗炎和镇痛剂做出重大贡献,取代基的性质在化合物的药效中起着至关重要的作用(Muralidharan et al., 2019)。

抗分枝杆菌活性

埃卢马莱等人(2013)专注于合成具有有效抗分枝杆菌活性的新型嘧啶衍生物。通过采用组合方法,他们发现了对结核分枝杆菌具有显著疗效的化合物,突出了嘧啶衍生物在治疗结核病和相关分枝杆菌感染方面的潜力(Elumalai et al., 2013)。

安全和危害

This compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

作用机制

Target of Action

Pyrimidine derivatives are known to inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

It is known that pyrimidine derivatives exert their anticancer potential through different action mechanisms, including the inhibition of protein kinases .

Biochemical Pathways

The inhibition of protein kinases by pyrimidine derivatives can affect various cellular processes, including cell growth, differentiation, migration, and metabolism .

Result of Action

The inhibition of protein kinases by pyrimidine derivatives can lead to the suppression of cell growth and proliferation, which may explain their anticancer potential .

属性

IUPAC Name |

4-chloro-6-(3-fluoropyrrolidin-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN3/c9-7-3-8(12-5-11-7)13-2-1-6(10)4-13/h3,5-6H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRQHTOCKDDLPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1F)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-(3-fluoropyrrolidin-1-yl)pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxylic acid](/img/structure/B1489145.png)

![1-[(2,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1489146.png)

![2-[4-(2,4-Difluorophenoxy)phenyl]ethan-1-amine](/img/structure/B1489151.png)

![3-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1489154.png)

![1-[(3,5-Dichlorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1489155.png)

![2-[2-(2-Chloropyrimidin-4-yl)phenyl]ethanol](/img/structure/B1489161.png)